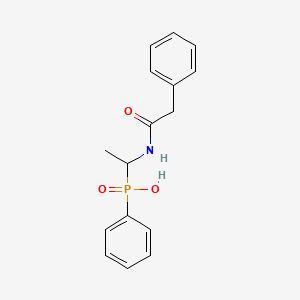

Phenyl(1-(2-phenylacetamido)ethyl)phosphinic acid

Description

Properties

IUPAC Name |

phenyl-[1-[(2-phenylacetyl)amino]ethyl]phosphinic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18NO3P/c1-13(21(19,20)15-10-6-3-7-11-15)17-16(18)12-14-8-4-2-5-9-14/h2-11,13H,12H2,1H3,(H,17,18)(H,19,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FWGDYUUJZYCERX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(NC(=O)CC1=CC=CC=C1)P(=O)(C2=CC=CC=C2)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18NO3P | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

303.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis of 1-(2-Phenylacetamido)ethyl Bromide

The ethylacetamido side chain is prepared first:

- Amidation : 2-Phenylacetic acid reacts with 1-aminoethanol using BOP (benzotriazol-1-yloxytris(dimethylamino)phosphonium hexafluorophosphate) to form 1-(2-phenylacetamido)ethanol.

- Bromination : Treatment with PBr₃ converts the alcohol to 1-(2-phenylacetamido)ethyl bromide.

Reaction Conditions :

P–C Bond Formation via Nucleophilic Substitution

Phenylphosphinic acid is deprotonated to its sodium salt and reacted with the alkyl bromide:

$$

\text{PhP(O)(OH)Na} + \text{BrCH₂CH(NHCOPh)} \rightarrow \text{PhP(O)(O)CH₂CH(NHCOPh)} + \text{NaBr}

$$

Reaction Conditions :

- Base : NaH (2 equiv)

- Solvent : Dry DMF

- Temperature : 60°C, 12 h

- Yield : 40–60% (similar to Hirao couplings).

Comparative Analysis of Methods

| Method | Catalyst/Reagents | Yield | Advantages | Limitations |

|---|---|---|---|---|

| Photocatalytic P–Alkylation | Ph₃PAuCl, Ru(bpy)₃(PF₆)₂ | ~60% | Mild conditions, avoids harsh reagents | Unstable alkyl diazonium salts |

| Kabachnik-Fields Reaction | BF₃·OEt₂ | ~70% | One-pot synthesis | Requires optimization for phosphinic acids |

| Stepwise Synthesis | PBr₃, NaH | ~50% | High purity intermediates | Multi-step, low overall yield |

Chemical Reactions Analysis

Types of Reactions

Phenyl(1-(2-phenylacetamido)ethyl)phosphinic acid undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions can vary widely, often requiring specific temperatures, solvents, and catalysts to achieve the desired outcomes .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphonic acids, while reduction could produce phosphine derivatives. Substitution reactions can lead to a variety of functionalized phosphinic acids .

Scientific Research Applications

Medicinal Chemistry

Phenyl(1-(2-phenylacetamido)ethyl)phosphinic acid has shown promise in several therapeutic areas:

- Antibacterial Activity : Research indicates that this compound may inhibit bacterial growth by interfering with essential bacterial enzymes. In vitro studies have demonstrated its effectiveness against various strains of bacteria, suggesting its potential as an antibacterial agent.

- Antiviral Properties : Preliminary studies suggest that this compound may also exhibit antiviral activity, potentially inhibiting viral replication through enzyme inhibition mechanisms.

Enzyme Inhibition Studies

The compound serves as a valuable tool in studying enzyme kinetics and inhibition mechanisms. It has been used to investigate:

- Protein Interactions : this compound interacts with specific proteins, providing insights into protein-ligand binding dynamics .

- Biochemical Pathways : By inhibiting certain enzymes, this compound helps elucidate the biochemical pathways involved in various diseases, including cancer and infectious diseases.

Industrial Applications

In addition to its research applications, the compound is utilized in industrial settings:

- Synthesis of Fine Chemicals : It serves as an intermediate in the production of various organic compounds and pharmaceutical intermediates.

- Development of New Therapeutics : The unique properties of this compound make it a candidate for developing novel therapeutic agents targeting specific diseases .

Case Study 1: Antibacterial Activity

A study conducted by researchers evaluated the antibacterial efficacy of this compound against Staphylococcus aureus. The results indicated a significant reduction in bacterial viability at varying concentrations, highlighting its potential as an antibacterial agent.

Case Study 2: Enzyme Inhibition

In another investigation, the compound was tested for its ability to inhibit a specific enzyme involved in cancer cell proliferation. The findings revealed that this compound effectively inhibited enzyme activity, suggesting its role as a potential therapeutic agent in oncology .

Mechanism of Action

The mechanism by which Phenyl(1-(2-phenylacetamido)ethyl)phosphinic acid exerts its effects involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. This inhibition can lead to various biological effects, such as antibacterial or antiviral activity .

Comparison with Similar Compounds

Comparison with Similar Phosphinic Acid Derivatives

Structural and Functional Comparisons

Table 1: Key Features of Selected Phosphinic Acid Derivatives

Reactivity and Stability

- Tautomerism: Phenyl phosphinic acid exhibits keto-enol tautomerism, influencing its reactivity in solvents. The target compound’s amide group may stabilize its structure, reducing tautomeric exchange compared to simpler derivatives .

- Steric Effects : Pseudopeptides with bulkier side chains (e.g., phenylalanine-like groups in compound 3b) face steric hindrance during esterification, a consideration for modifying the target compound’s side chain .

Biological Activity

Phenyl(1-(2-phenylacetamido)ethyl)phosphinic acid is a phosphinic acid derivative that has garnered attention for its potential biological activities. This compound's structure and its interactions with biological systems make it a subject of interest in medicinal chemistry, particularly for its roles in enzyme inhibition and as a therapeutic agent.

Chemical Structure and Properties

This compound features a phosphinic acid functional group attached to a phenylacetamido moiety. Its chemical formula is , indicating the presence of nitrogen, phosphorus, and oxygen in addition to carbon and hydrogen. The compound's unique structure suggests potential interactions with various biological targets, particularly enzymes.

The biological activity of this compound primarily involves its ability to inhibit specific enzymes. It is believed to act by binding to the active sites of enzymes, thereby preventing substrate binding and catalytic activity. This inhibition can lead to various therapeutic effects, including antibacterial and antiviral properties. For example, studies have shown that phosphinic acids can serve as effective inhibitors against β-lactamases, which are enzymes produced by bacteria that confer resistance to β-lactam antibiotics .

Biological Activity Overview

The biological activities of this compound can be summarized as follows:

- Antibacterial Activity : The compound has demonstrated significant antibacterial effects against various strains of bacteria. For instance, it has been noted to exhibit minimum inhibitory concentrations (MICs) comparable to existing antibiotics, indicating its potential as a lead compound for further development .

- Enzyme Inhibition : As an enzyme inhibitor, this compound may affect pathways involved in bacterial resistance mechanisms. Its role in inhibiting β-lactamases positions it as a promising candidate for combination therapies with β-lactam antibiotics .

- Therapeutic Applications : Given its structural similarities to known bioactive compounds, this compound may also have applications in treating viral infections and other diseases where enzyme inhibition plays a crucial role .

Research Findings and Case Studies

Several studies have explored the biological activity of phenyl phosphinic acids:

- Inhibition of β-Lactamases : A study highlighted the effectiveness of phosphinic acid derivatives in inhibiting class A and class B β-lactamases. The research indicated that certain derivatives exhibited IC50 values in the low micromolar range, showcasing their potential as therapeutic agents against resistant bacterial strains .

- Antioxidant Activity : Other derivatives related to phenyl phosphinic acids have shown antioxidant properties, which could contribute to their overall biological profile. These compounds were evaluated for their ability to scavenge free radicals, demonstrating significant activity in various assays .

- Synergistic Effects : Research has indicated that combining this compound with other antibiotics can enhance antibacterial efficacy. This synergistic effect is particularly relevant in combating multi-drug resistant bacteria .

Comparative Analysis with Similar Compounds

| Compound Name | Structure | MIC (µM) | Inhibition Type |

|---|---|---|---|

| This compound | Structure | 0.29 - 2.34 | Enzyme Inhibition |

| Avibactam | Structure | 0.5 - 4 | β-Lactamase Inhibition |

| Other Phosphinic Acids | Varies | Varies | Varies |

Q & A

Basic Research Questions

Q. What are the recommended methodologies for synthesizing Phenyl(1-(2-phenylacetamido)ethyl)phosphinic acid with high purity?

- Methodological Answer : Optimize reaction conditions by adjusting stoichiometry (e.g., molar ratios of phenylacetamide and phosphinic acid precursors) and employing catalysts like Lewis acids (e.g., ZnCl₂). Purification via recrystallization in polar aprotic solvents (e.g., DMF) or column chromatography using silica gel can enhance purity. Reference one-step synthesis strategies for structurally analogous phosphinic acids, which prioritize direct coupling reactions to minimize side products .

| Parameter | Optimization Strategy | Expected Outcome |

|---|---|---|

| Reaction Temperature | 80–100°C | Enhanced coupling efficiency |

| Solvent | Anhydrous THF or DMF | Improved precursor solubility |

| Purification | Gradient elution (hexane:EtOAc) | >90% purity |

Q. How can researchers validate the structural integrity of this compound post-synthesis?

- Methodological Answer : Use tandem spectroscopic techniques:

- ¹H/³¹P NMR : Confirm the presence of the phosphinic acid group (δ ~8–12 ppm for ³¹P) and phenylacetamido protons (δ ~6.5–7.5 ppm for aromatic protons) .

- FT-IR : Identify P=O stretching vibrations (~1150–1250 cm⁻¹) and N-H bending (~1550 cm⁻¹) .

- Mass Spectrometry (HRMS) : Verify molecular ion peaks matching the exact mass (e.g., 291.12 g/mol for C₁₆H₁₈N₂O₂P).

Q. What experimental conditions influence the stability of this compound in aqueous solutions?

- Methodological Answer : Conduct pH-dependent stability studies (pH 2–12) using UV-Vis spectroscopy to monitor degradation. Buffer solutions (e.g., phosphate buffer at pH 7.4) stabilize the compound, while strongly acidic/basic conditions may hydrolyze the phosphinic acid moiety. Refrigerated storage (4°C) in inert atmospheres (N₂) minimizes oxidation .

Advanced Research Questions

Q. What mechanistic insights can be gained from studying the metal-complexation behavior of this compound?

- Methodological Answer : Employ isothermal titration calorimetry (ITC) and X-ray crystallography to analyze binding stoichiometry and coordination geometry with transition metals (e.g., Fe³⁺, Cu²⁺). Compare with phenylphosphonic acid derivatives, which exhibit stronger chelation due to higher oxidation states . Computational modeling (DFT) can predict ligand-field stabilization energies and electron-density distributions .

Q. How can researchers resolve contradictions in reported catalytic activity of this compound in asymmetric synthesis?

- Methodological Answer : Replicate experiments under standardized conditions (solvent, temperature, substrate scope) and perform kinetic studies (e.g., Eyring plots) to isolate variables. Use chiral HPLC to quantify enantiomeric excess (ee) and correlate with steric effects of the phenylacetamido group. Cross-validate findings with computational docking simulations to identify active-site interactions .

Q. What advanced applications exist for this compound in materials science?

- Methodological Answer : Investigate its use as a ligand in metal-organic frameworks (MOFs) for gas storage or as a dopant in photoresist developers. Compare with diphenylphosphinic acid derivatives, which improve lithographic resolution in semiconductor manufacturing due to their thermal stability and etch resistance .

| Application | Key Property Utilized | Reference Model |

|---|---|---|

| MOF Synthesis | Strong metal coordination | Phenylphosphonic acid |

| Photoresist Additive | Thermal stability (>300°C) | Diphenylphosphinic acid |

Q. How can computational tools predict the reactivity of this compound in novel reactions?

- Methodological Answer : Utilize retrosynthesis software (e.g., Pistachio, Reaxys) to propose viable reaction pathways. Train machine learning models on datasets of analogous phosphinic acid reactions to predict regioselectivity and byproduct formation. Validate predictions with kinetic isotope effect (KIE) studies .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported solubility profiles of this compound?

- Methodological Answer : Standardize solvent systems (e.g., DMSO, ethanol) and temperature (25°C) for solubility testing. Use dynamic light scattering (DLS) to detect aggregation phenomena, which may skew results. Cross-reference with Hansen solubility parameters (δD, δP, δH) for structurally similar phosphinic acids to identify outliers .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.